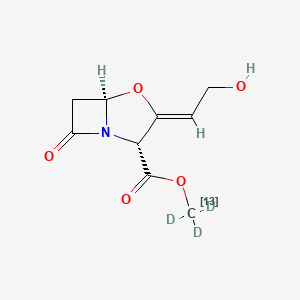
Clavulanic Acid Methyl Ester-13CD3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clavulanic Acid Methyl Ester-13CD3 is a stable isotope-labeled compound derived from clavulanic acid. It is chemically known as Methyl-13C-d3 (2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate . This compound is primarily used in analytical and research applications, particularly in the development and validation of analytical methods for clavulanate-related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clavulanic Acid Methyl Ester-13CD3 involves the incorporation of stable isotopes, specifically deuterium and carbon-13, into the clavulanic acid structure. The synthetic route typically starts with the precursor clavulanic acid, which undergoes esterification with methanol labeled with carbon-13 and deuterium . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective incorporation of the isotopes.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces clavuligerus to produce clavulanic acid, followed by chemical modification to introduce the stable isotopes . The production process is optimized to achieve high yields and purity, adhering to stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions: Clavulanic Acid Methyl Ester-13CD3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Clavulanic Acid Methyl Ester-13CD3 has a wide range of applications in scientific research:
Mechanism of Action
Clavulanic Acid Methyl Ester-13CD3 functions as a β-lactamase inhibitor, similar to clavulanic acid. It binds to the active site of β-lactamase enzymes, preventing them from hydrolyzing β-lactam antibiotics . This inhibition enhances the effectiveness of β-lactam antibiotics against resistant bacterial strains. The molecular targets include various β-lactamase enzymes, and the pathways involved are related to the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
Clavulanic Acid: The parent compound, also a β-lactamase inhibitor.
Sulbactam: Another β-lactamase inhibitor with a similar mechanism of action.
Tazobactam: A β-lactamase inhibitor often combined with piperacillin.
Uniqueness: Clavulanic Acid Methyl Ester-13CD3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. The incorporation of deuterium and carbon-13 allows for precise tracking and quantification in various research applications .
Properties
Molecular Formula |
C9H11NO5 |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
trideuterio(113C)methyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1/i1+1D3 |
InChI Key |
HTABQNQMGKGBDT-AWAHQAQTSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2 |
Canonical SMILES |
COC(=O)C1C(=CCO)OC2N1C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















